3-Amino-4,6-dimethyl-1H-pyridin-2-one
Overview
Description
“3-Amino-4,6-dimethyl-1H-pyridin-2-one” is a heterocyclic derivative that can be used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular formula of “3-Amino-4,6-dimethyl-1H-pyridin-2-one” is C7H10N2O . The compound has a molecular weight of 138.17 g/mol . The InChI string and Canonical SMILES areInChI=1S/C7H10N2O/c1-4-3-5(2)9-7(10)6(4)8/h3H,8H2,1-2H3,(H,9,10)
and CC1=CC(=C(C(=O)N1)N)C
respectively . Physical And Chemical Properties Analysis
The melting point of “3-Amino-4,6-dimethyl-1H-pyridin-2-one” is 312-315℃ . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, and Complexity are 0, 2, 2, 0, 138.079312947 g/mol, 138.079312947 g/mol, 55.1 Ų, 10, 0, and 238 respectively .Scientific Research Applications
Chelating Behavior in Metal Complexes
The compound 3-Amino-4,6-dimethyl-1H-pyridin-2-one shows notable chelating behavior with various metal ions. It has been used to synthesize metal complexes with Mn(II), Pd(II), Fe(III), Cr(III), Ru(III), Hf(IV), Zr(IV), and UO2(II). These complexes exhibit distinct geometrical structures and have been studied for their spectral, thermal properties, and biological activities, including cytotoxicity against breast cancer cell lines and antibacterial properties (Masoud et al., 2020).
Catalyst in Chemical Synthesis
The compound has been employed in chemical synthesis, such as in the efficient synthesis of pyridine-pyrimidines via a multicomponent reaction. This synthesis involves the use of 1,3-dimethyl-6-aminouracil and carbonitriles, highlighting the compound's role as a versatile reactant in organic chemistry (Rahmani et al., 2018).
Synthesis of Heterocyclic Compounds
The compound is pivotal in the synthesis of new polyheterocyclic ring systems. It reacts with various reagents to form novel derivatives, which are then characterized by spectral techniques and evaluated for their antibacterial properties. This demonstrates its utility in creating complex organic structures with potential pharmaceutical applications (Abdel‐Latif et al., 2019).
Development of Kinase-Focused Libraries
3-Amino-4,6-dimethyl-1H-pyridin-2-one derivatives are explored for their potential in drug discovery, particularly as kinase inhibitors. Efficient synthesis methods have been developed to create diverse libraries of these compounds, suitable for screening against cancer drug targets (Smyth et al., 2010).
Inhibiting Corrosion in Metals
Derivatives of 3-Amino-4,6-dimethyl-1H-pyridin-2-one, such as 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, have been studied for their effectiveness in inhibiting corrosion in metals. This application is significant in industrial contexts, where corrosion prevention is critical (Fathi, 2016).
properties
IUPAC Name |
3-amino-4,6-dimethyl-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-4-3-5(2)9-7(10)6(4)8/h3H,8H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBISJJNEYJHFNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343014 | |
Record name | 3-Amino-4,6-dimethyl-1H-pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4,6-dimethyl-1H-pyridin-2-one | |
CAS RN |
143708-29-6 | |
Record name | 3-Amino-4,6-dimethyl-1H-pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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